molecular formula C12H14ClN3 B1467366 4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1247636-24-3

4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole

Cat. No.: B1467366
CAS No.: 1247636-24-3
M. Wt: 235.71 g/mol
InChI Key: RBBSZRICIJYTEB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole is a high-value chemical intermediate designed for advanced research and development applications. This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry, which is functionalized with a chloromethyl group and a 3,4-dimethylbenzyl substituent. The chloromethyl group serves as a highly versatile reactive handle, enabling facile further functionalization through nucleophilic substitution reactions, such as the formation of carbon-nitrogen or carbon-sulfur bonds, or conjugation with other molecular fragments . The 3,4-dimethylbenzyl moiety is a significant structural feature, potentially contributing to enhanced lipophilicity and influencing the molecule's binding affinity to biological targets. This structural profile makes it a critical building block for constructing more complex molecules for use in discovery chemistry. Its primary research value lies in the synthesis of novel compounds for agrochemical and pharmaceutical testing. For instance, triazole derivatives are extensively investigated in the development of herbicides and fungicides . Similarly, the 1,2,3-triazole scaffold is of significant interest in pharmaceutical research for creating potential therapeutic agents, often serving as a bioisostere for amide or other functional groups . Researchers can leverage this compound to explore its mechanism of action in biological systems or to incorporate it into larger, target-oriented structures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct all necessary safety assessments before handling.

Properties

IUPAC Name

4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-9-3-4-11(5-10(9)2)7-16-8-12(6-13)14-15-16/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBSZRICIJYTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(N=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole is a compound belonging to the triazole family, characterized by its unique chloromethyl and dimethylphenyl substituents. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN3
  • Molecular Weight : 233.72 g/mol

Structural Representation

InChI InChI 1S C12H14ClN3 c1 8 3 4 11 9 2 5 8 15 7 10 6 12 13 14 15 h3 5 7H 6H2 1 2H3\text{InChI InChI 1S C12H14ClN3 c1 8 3 4 11 9 2 5 8 15 7 10 6 12 13 14 15 h3 5 7H 6H2 1 2H3}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or nucleic acids. This interaction can lead to inhibition of specific enzymes or receptors involved in various biological pathways.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of triazole derivatives indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundIC50 (µM)Target Cell Line
Compound A0.46Thymocytes
Compound B0.012Lymphocytes
4-(Chloromethyl)-...TBDTBD

These findings suggest that the compound may possess anti-cancer properties through mechanisms involving apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Triazoles have been explored for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

CompoundStructureBiological Activity
4-(Bromomethyl)-...Similar structure with bromineModerate cytotoxicity
4-(Chloromethyl)-...Lacks methyl groups on phenylHigher reactivity

This comparison highlights the unique properties imparted by the chloromethyl and dimethyl groups in enhancing biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) R1 Substituent R4 Substituent Melting Point (°C) Key IR Peaks (cm⁻¹) Biological Activity
Target Compound 3,4-Dimethylbenzyl Chloromethyl N/A ~702 (C-Cl) N/A
6h () 3-Methylphenyl Benzoxazole N/A 702 (C-Cl), 1243 (C=S) Not specified
2ab () 4-Fluorobenzyl Dichlorobenzyloxy N/A N/A Potenti (unspecified)
6a () 3,4-Dichlorophenyl Imidazole-thioether 124–125 3390 (NH) Anticancer
24 () 4-Fluorobenzyl Allyl-methoxyphenoxy 92.1–92.7 N/A N/A
27 () 3,4-Dichlorophenyl Triazole-thioether 111–112 1622 (C=N) Anticancer

Key Observations :

  • Substituent Effects : The chloromethyl group in the target compound differentiates it from derivatives with thioether (e.g., 6a, 27) or alkoxy groups (e.g., 24). This group enhances electrophilicity, enabling further functionalization .

Physicochemical Properties

  • IR Spectroscopy : The chloromethyl group is expected to show a C-Cl stretch near 702 cm⁻¹ , consistent with similar compounds (e.g., 6h ).
  • NMR Spectroscopy : The 3,4-dimethylbenzyl group would exhibit aromatic protons (δ ~6.8–7.3 ppm) and methyl signals (δ ~2.5 ppm), as seen in 6h . The chloromethyl CH2 group may resonate at δ ~4.5–5.0 ppm.

Stability and Reactivity

  • Chloromethyl Reactivity : The chloromethyl group is susceptible to nucleophilic substitution, enabling conjugation with amines or thiols. This contrasts with stable groups like methoxy (24) or thioether (6a) .
  • Thermal Stability : The aromatic 3,4-dimethylbenzyl group may improve thermal stability compared to aliphatic derivatives (e.g., 24).

Q & A

Q. What are the standard synthetic routes for 4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole, and how do reaction conditions influence yield?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Critical parameters include:

  • Catalyst : Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) ensure regioselective 1,4-disubstituted triazole formation .
  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency .
  • Temperature : Mild conditions (25–60°C) prevent decomposition of sensitive intermediates . Yields can exceed 85% under optimized conditions, as demonstrated in analogous triazole syntheses .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 1,4-substitution) and purity. Aromatic protons appear at δ 7.0–8.0 ppm, while the chloromethyl (-CH₂Cl) group resonates near δ 4.5–5.0 ppm .
  • IR spectroscopy : Stretching vibrations for C-Cl (~600–800 cm⁻¹) and triazole C-N (~1450–1550 cm⁻¹) validate functional groups .
  • Melting point : Consistency with literature values (e.g., 124–125°C for similar triazoles) indicates purity .

Q. How can researchers design preliminary biological activity assays for this compound?

Basic protocols involve:

  • In vitro cytotoxicity : Use MCF-7 (breast cancer) or similar cell lines with the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure IC₅₀ values .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL concentrations .

Advanced Research Questions

Q. How can regioselectivity in triazole synthesis be controlled when modifying the chloromethyl or aryl groups?

Advanced strategies include:

  • Heterogeneous catalysis : Ag-Zn nanoheterostructures promote regioselective 1,4-disubstitution even with bulky substituents (e.g., 3,4-dimethylphenyl) .
  • Solvent effects : Low-polarity solvents (e.g., toluene) favor 1,4-products, while DMSO may shift selectivity in sterically hindered systems .

Q. What computational methods predict the physicochemical and nonlinear optical (NLO) properties of this triazole?

  • PCM-DFT : Solvent effects on hyperpolarizability (e.g., CAM-B3LYP/6-311+G(d)) show dielectric constants significantly enhance NLO responses .
  • Docking studies : Molecular dynamics (e.g., GSK-3β binding) identify key interactions (e.g., hydrogen bonds with the triazole ring) .

Q. How should researchers address contradictions in reported biological activities of structurally similar triazoles?

Analyze variables such as:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the aryl ring may enhance cytotoxicity but reduce solubility .
  • Assay conditions : Variances in cell lines, incubation times, or solvent (DMSO vs. ethanol) can alter IC₅₀ values by >50% .

Q. What advanced methodologies validate the compound’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : In silico tools (e.g., SwissADME) assess logP (lipophilicity) and CYP450 inhibition risks .
  • Metabolic stability : Microsomal assays (human liver microsomes) quantify degradation half-life .

Q. How do solvent media influence the compound’s electronic properties for material science applications?

Solvent polarity (e.g., ε = 4–80) modulates:

  • Dipole moment : Increases from ~5 D (gas phase) to ~8 D in water, enhancing charge transfer .
  • Hyperpolarizability (β) : Solvent stabilization amplifies β by 2–3×, critical for NLO device design .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole

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